6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid
Description
6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is a fluorinated pyridine derivative characterized by a 2,2-difluoroethoxy substituent at the 6-position of the pyridine ring and a carboxylic acid group at the 2-position. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the difluoroethoxy group, which may enhance metabolic stability and modulate acidity or bioavailability.
Properties
IUPAC Name |
6-(2,2-difluoroethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-14-7-3-1-2-5(11-7)8(12)13/h1-3,6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGMATKWZACQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloropyridine-6-carboxylic acid with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the difluoroethoxy group .
Industrial Production Methods
In an industrial setting, the production of 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Methyl-Substituted Isomers: Compounds like 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1–L4) differ in methyl group placement (ortho, meta, para) on the pyridine ring. These positional isomers exhibit distinct spectroscopic profiles and reactivity due to steric and electronic modulation .
- Thienyl and Chlorophenoxy Derivatives: 6-[5-(Difluoromethyl)-2-thienyl]pyridine-2-carboxylic acid () incorporates a sulfur-containing thienyl group, which may enhance π-stacking interactions or alter solubility. Its molecular weight (255.24 g/mol) is lower than the target compound’s (calculated ~229.15 g/mol), suggesting differences in pharmacokinetics. 6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid () features a bulkier chlorophenoxyethoxy substituent, likely reducing membrane permeability compared to the smaller difluoroethoxy group.
Heterocyclic Core Modifications
- Pyrazine Derivatives : 5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid () replaces the pyridine ring with pyrazine, altering hydrogen-bonding capacity and electronic density. Pyrazine’s additional nitrogen atom may increase polarity, impacting solubility and target binding.
Physicochemical and Pharmacological Implications
Table 1: Key Comparisons of Structural Analogs
*Estimated based on formula C₁₄H₁₅N₃O₃.
Pharmacological Considerations
- Bioavailability: The difluoroethoxy group’s small size and lipophilicity may improve blood-brain barrier penetration compared to bulkier substituents (e.g., chlorophenoxyethoxy).
- Metabolic Stability: Fluorine atoms in the target compound could reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Biological Activity
6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of a difluoroethoxy group, which enhances its reactivity and interactions with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular structure of 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid can be represented as follows:
- Molecular Formula : C9H8F2N1O2
- Molecular Weight : 201.16 g/mol
The compound consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a difluoroethoxy group. This unique substitution pattern is believed to influence its biological activity significantly.
Research indicates that 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid interacts with various molecular targets, modulating biochemical pathways. The difluoroethoxy group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors, influencing signaling pathways related to various physiological processes.
Biological Activities
The biological activities of 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid have been explored in several studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Properties
Research has also indicated potential anticancer activity. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid. The results indicated that this compound had superior activity against Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
- Anticancer Activity Assessment : In another study focused on anticancer properties, researchers treated several cancer cell lines with varying concentrations of the compound. The results showed dose-dependent cytotoxicity, particularly notable in HeLa cells where apoptosis was confirmed through flow cytometry analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
